2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride
Description
Properties
IUPAC Name |
2-[(butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-3-9(2)14-8-12-15-11-7-5-4-6-10(11)13(17)16-12;;/h4-7,9,14H,3,8H2,1-2H3,(H,15,16,17);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWUAKTGLSMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one typically involves the reaction of anthranilic acid with an appropriate amine and aldehyde under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core . The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, which can exhibit different biological activities .
Scientific Research Applications
2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related quinazolinones and other dihydrochloride salts:
*Assumed formula based on substituents; †Calculated from formula.
Key Observations :
- Substituent Influence: The target compound’s butan-2-ylamino group differs from the chlorophenoxy substituents in ’s compounds.
- Salt Form: Unlike the free-base quinazolinones in , the dihydrochloride form of the target compound likely increases aqueous solubility, akin to GW583340 dihydrochloride and cimetidine derivatives .
- Molecular Weight : The target compound’s molecular weight (~338 g/mol) is lower than GW583340 dihydrochloride (671 g/mol), suggesting differences in pharmacokinetic profiles .
Biological Activity
The compound 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one; dihydrochloride is a member of the quinazolinone family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C13H17N3O·2HCl
- Molecular Weight : 267.75 g/mol
- CAS Number : 1049766-12-2
- PARP Inhibition : The compound has been identified as an inhibitor of PARP14 (Poly ADP-ribose polymerase 14), which plays a crucial role in DNA repair processes. Inhibition of PARP14 can lead to increased sensitivity of cancer cells to chemotherapy by preventing effective DNA repair mechanisms .
- Antitumor Activity : Research indicates that quinazolinones, including this compound, exhibit significant antitumor properties. They have been shown to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, contributing to its antitumor effects by preventing cancer cells from proliferating .
Therapeutic Applications
The biological activities of 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one; dihydrochloride suggest its potential use in:
- Cancer Treatment : As a PARP inhibitor, it may be beneficial in treating cancers that are resistant to conventional therapies.
- Proteomics Research : The compound is utilized in proteomics for its biochemical properties, aiding in the study of protein interactions and functions .
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis. The findings suggested that the compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
Study 2: Combination Therapy
In another investigation, the compound was tested in combination with standard chemotherapeutic agents. Results indicated enhanced anticancer activity when used alongside agents like cisplatin, showcasing its potential for combination therapy strategies in resistant cancers .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| PARP Inhibition | Increased sensitivity to chemotherapy | Inhibition of DNA repair |
| Antitumor Activity | Induction of apoptosis | Activation of caspases |
| Cell Cycle Arrest | G2/M phase arrest | Disruption of cell cycle progression |
Q & A
Q. What are the optimized synthetic routes for 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one dihydrochloride, and how do reaction conditions influence yield?
The synthesis of quinazolinone derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via cyclocondensation of anthranilic acid derivatives with amines or via functionalization of preformed quinazolinone cores . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residual solvents .
- Temperature control : Reactions are often conducted at 60–100°C to balance kinetics and side-product formation .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) is used to achieve >95% purity .
Methodological recommendation : Use HPLC-UV to monitor reaction progress and quantify intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization includes:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm substitution patterns (e.g., butan-2-ylamino methyl group) and dihydrochloride salt formation .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks and isotopic patterns .
- Elemental analysis : Confirm stoichiometry of C, H, N, and Cl .
Contradiction note : Discrepancies in melting points (e.g., 210–215°C vs. literature reports) may arise from polymorphic forms; use DSC to resolve .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR analysis for quinazolinones highlights:
- Aminoalkyl side chains : The butan-2-ylamino group may enhance lipophilicity and target binding compared to shorter chains (e.g., ethylamino analogs) .
- Dihydrochloride salt : Improves aqueous solubility but may alter pharmacokinetics; compare free base vs. salt forms in vivo .
Experimental design : Synthesize analogs with varied alkyl chain lengths and test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Q. How to resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
Discrepancies may arise from:
- Impurity profiles : Residual solvents or byproducts (e.g., unreacted intermediates) can skew bioassay results. Use LC-MS to identify impurities .
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Case study : A quinazolinone analog showed 10-fold higher IC₅₀ in MCF-7 cells due to trace DMSO; repeat assays with vehicle controls to validate .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., PI3Kγ) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ data .
Q. How to assess stability under physiological conditions for formulation studies?
- Forced degradation : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze by UPLC-MS to identify degradation products (e.g., hydrolysis of the quinazolinone ring) .
- Light sensitivity : Conduct ICH Q1B photostability testing; use amber glass vials if degradation exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
